

Investigating the Therapeutic Potential of 2-piperazin-1-ylnicotinic Acid: A Predictive Analysis

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Compound of Interest

Compound Name: 2-Piperazin-1-ylnicotinic acid

Cat. No.: B1303619

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Disclaimer: Direct experimental data on the therapeutic targets and biological activity of **2-piperazin-1-ylnicotinic acid** is not readily available in the public domain. This technical guide, therefore, presents a predictive analysis based on the known pharmacological profiles of its constituent chemical moieties: the piperazine ring and the nicotinic acid scaffold. The information herein is intended to guide future research and is based on data from structurally related compounds.

Introduction

2-piperazin-1-ylnicotinic acid is a synthetic organic compound that incorporates two key pharmacophores: a piperazine ring and a nicotinic acid (pyridine-3-carboxylic acid) moiety. The piperazine nucleus is a common feature in a multitude of clinically approved drugs, conferring a wide range of biological activities.[1] Similarly, nicotinic acid and its derivatives are well-established therapeutic agents.[2] The combination of these two scaffolds in a single molecule suggests a potential for synergistic or novel pharmacological effects. This document explores the hypothetical therapeutic targets of **2-piperazin-1-ylnicotinic acid** by examining the known activities of related compounds.

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on piperazine and nicotinic acid derivatives, several potential therapeutic areas and molecular targets can be postulated for **2-piperazin-1-yl nicotinic acid**.

Central Nervous System (CNS) Activity

The piperazine moiety is a cornerstone of many centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics.[3] This activity is often mediated through interactions with various neurotransmitter receptors and transporters.

- **Dopamine and Serotonin Receptors:** Many piperazine-containing antipsychotics and antidepressants exhibit affinity for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors.[3]
- **Monoamine Transporters:** Certain piperazine derivatives can inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine, a key mechanism in antidepressant action.[3]

Anti-inflammatory and Immunomodulatory Effects

Nicotinic acid is a well-known anti-inflammatory agent, primarily acting through the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[2]

- **GPR109A Agonism:** Activation of GPR109A on immune cells like macrophages and neutrophils can lead to the suppression of pro-inflammatory signaling pathways.[2]
- **COX-2 Inhibition:** Some nicotinic acid derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4]

Antimicrobial and Antifungal Activity

Numerous piperazine derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[5][6]

- **Enzyme Inhibition:** Potential microbial targets include enzymes essential for cell wall synthesis or DNA replication. Molecular docking studies on some piperazine derivatives suggest interactions with enzymes like E. coli MurB.[5]

Enzyme Inhibition

The piperazine scaffold has been incorporated into inhibitors of various enzymes with therapeutic relevance.

- **Cholinesterase Inhibition:** Some piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. This suggests potential applications in neurodegenerative diseases like Alzheimer's.[7]
- **Phosphodiesterase (PDE) Inhibition:** Structurally related compounds containing a piperazinyl-pyridopyrazinone core have been identified as potent inhibitors of phosphodiesterase 5 (PDE5).[6]

Data Presentation: Hypothetical Activity Profile

The following tables summarize quantitative data for structurally related piperazine and nicotinic acid derivatives to provide a reference for potential activity ranges of **2-piperazin-1-ylnicotinic acid**. It is crucial to note that these values are not for the title compound but for its analogs.

Table 1: Enzyme Inhibitory Activity of Piperazine Derivatives

Compound Class	Target Enzyme	IC50 / Ki Range	Reference
Piperazine Derivatives	Acetylcholinesterase (AChE)	IC50: 4.59-6.48 μ M	[7]
Butyrylcholinesterase (BChE)	IC50: 4.85-8.35 μ M	[7]	
Glutathione S-transferase (GST)	IC50: 3.94-8.66 μ M	[7]	
Piperazinyl-pyridopyrazinones	Phosphodiesterase 5 (PDE5)	Data for specific analog reported	[6]

Table 2: Antimicrobial Activity of Piperazine Derivatives

Compound Class	Microbial Strain	Activity Metric (e.g., MIC)	Reference
Disubstituted Piperazines	Listeria monocytogenes	Potent activity reported for compound 3k	[5]
Methicillin-resistant S. aureus (MRSA)	More potent than ampicillin for some derivatives	[5]	
Pseudomonas aeruginosa	Better activity than ampicillin for compound 3d	[5]	
Escherichia coli	More efficient than ampicillin for compound 3g	[5]	

Experimental Protocols: A Roadmap for Investigation

To elucidate the actual therapeutic targets of **2-piperazin-1-ylnicotinic acid**, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments that would be pertinent.

Receptor Binding Assays

- Objective: To determine the affinity of **2-piperazin-1-ylnicotinic acid** for a panel of CNS receptors.
- Methodology:
 - Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., dopamine D2, serotonin 5-HT1A, 5-HT2A).

- Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the receptor of interest and varying concentrations of **2-piperazin-1-ylNicotinic acid**.
- Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate the inhibition constant (K_i) by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assays

- Objective: To evaluate the anti-inflammatory potential of **2-piperazin-1-ylNicotinic acid**.
- Methodology (LPS-stimulated RAW 264.7 macrophages):
 - Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media.
 - Treatment: Pre-treat the cells with various concentrations of **2-piperazin-1-ylNicotinic acid** for 1 hour.
 - Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
 - Nitric Oxide (NO) Measurement: After 24 hours, measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
 - Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
 - Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxic effects.

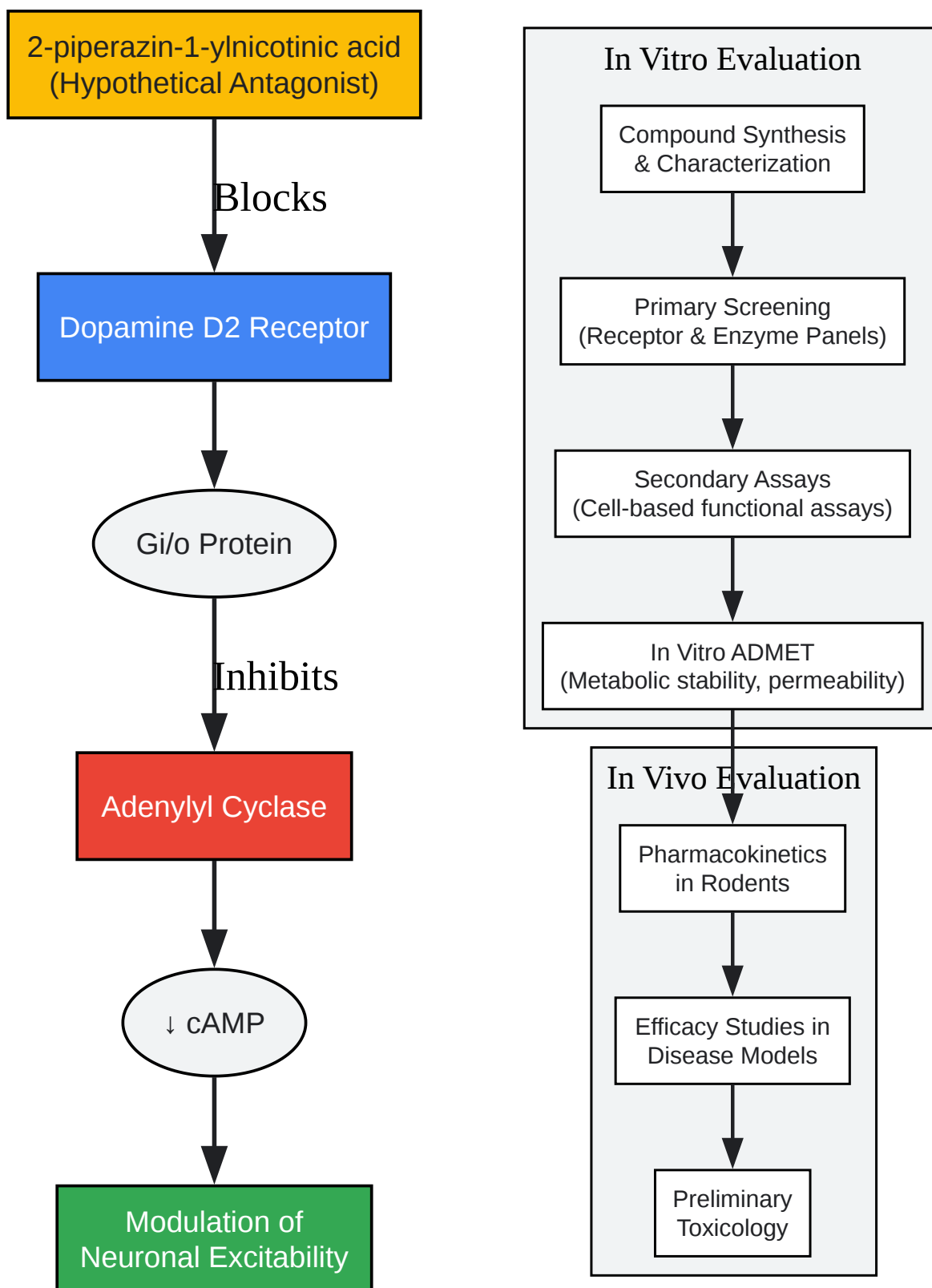
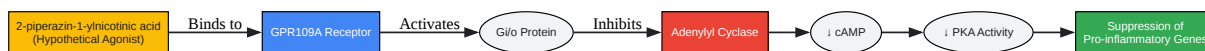
Enzyme Inhibition Assays

- Objective: To screen **2-piperazin-1-ylNicotinic acid** for inhibitory activity against key enzymes.

- Methodology (Acetylcholinesterase Inhibition):
 - Assay Principle: Utilize Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE.
 - Reaction Mixture: Prepare a reaction mixture containing AChE, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and varying concentrations of **2-piperazin-1-yl**nicotinic acid in a phosphate buffer.
 - Initiation: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
 - Detection: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.
 - Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways that could be modulated by **2-piperazin-1-yl**nicotinic acid and a general workflow for its preclinical evaluation.



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